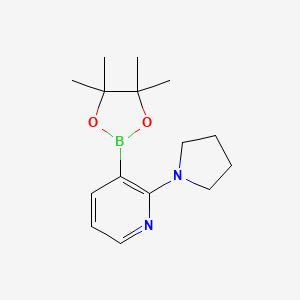![molecular formula C17H20BNO5S B1451437 4-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid CAS No. 913835-89-9](/img/structure/B1451437.png)
4-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid
Vue d'ensemble
Description
4-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid (4-NCPMS) is a synthetic boronic acid that has been developed for use in a variety of scientific research applications. It is a compound with a unique structure and properties, making it a valuable tool in the laboratory. Its structure and reactivity offer numerous advantages over other synthetic boronic acids, including higher stability, greater solubility, and lower toxicity.
Applications De Recherche Scientifique
4-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid has been used in a variety of scientific research applications, including organic synthesis, pharmaceutical research, and biochemistry. It has been used as a catalyst in the synthesis of complex organic molecules, such as polymers, and as a ligand in the purification of proteins and other biomolecules. It has also been used in the synthesis of pharmaceuticals, such as antibiotics and antifungals, and as a reagent in the detection of small molecules, such as hormones and neurotransmitters.
Mécanisme D'action
4-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid acts as a catalyst in the synthesis of organic molecules. Its boron atom binds to the substrate molecule and facilitates the reaction of the substrate with other molecules. This process is known as catalysis, and it allows for the rapid and efficient synthesis of complex molecules.
Biochemical and Physiological Effects
4-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid has not been found to have any physiological or biochemical effects. It is considered to be a safe and non-toxic compound and is not known to be harmful to humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
4-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid has several advantages for use in laboratory experiments. It is a highly stable compound, making it suitable for use in long-term reactions. It is also highly soluble in water and other common solvents, making it easy to use in a variety of experiments. Additionally, it has a low toxicity, making it safe to handle and use in experiments.
However, there are some limitations to the use of 4-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid. It is not a very strong catalyst, so it may not be suitable for some reactions. Additionally, it is expensive and not widely available, making it difficult to obtain in some areas.
Orientations Futures
There are several potential future directions for the use of 4-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid. One potential application is in the synthesis of polymers, as it has been found to be a useful catalyst in the synthesis of polymers. Additionally, it could be used in the purification of proteins and other biomolecules, as it has been found to be an effective ligand for the purification of proteins. Finally, it could be used in the detection of small molecules, such as hormones and neurotransmitters, as it has been found to be a useful reagent for the detection of these molecules.
Propriétés
IUPAC Name |
[4-[cyclopropyl-[(4-methoxyphenyl)methyl]sulfamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO5S/c1-24-16-8-2-13(3-9-16)12-19(15-6-7-15)25(22,23)17-10-4-14(5-11-17)18(20)21/h2-5,8-11,15,20-21H,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBKRBBFPKRYSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)OC)C3CC3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661239 | |
| Record name | (4-{Cyclopropyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid | |
CAS RN |
913835-89-9 | |
| Record name | (4-{Cyclopropyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



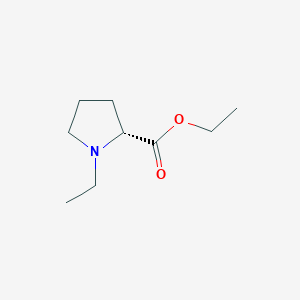

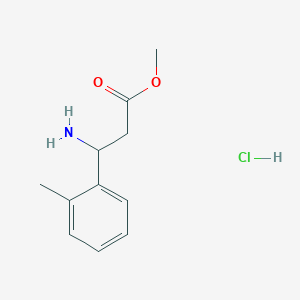
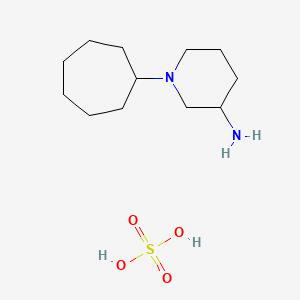
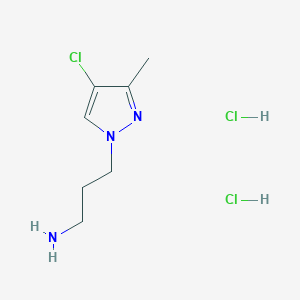
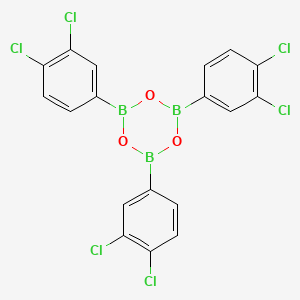

![7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate](/img/structure/B1451366.png)

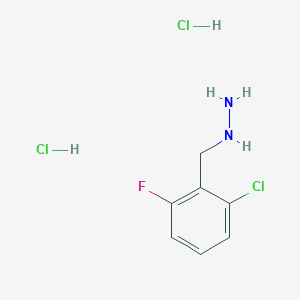
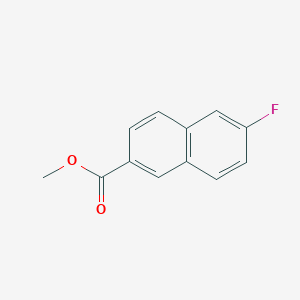
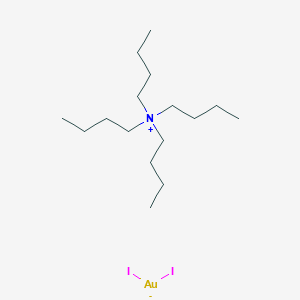
![1-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)cyclohexane-1-carboxylic acid](/img/structure/B1451374.png)
